molecular formula C7H15NO B15319143 O-(4-cyclopropylbutyl)hydroxylamine

O-(4-cyclopropylbutyl)hydroxylamine

Cat. No.: B15319143
M. Wt: 129.20 g/mol
InChI Key: GQDBTCXMCNNAQD-UHFFFAOYSA-N
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Description

O-(4-cyclopropylbutyl)hydroxylamine is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol It is characterized by the presence of a hydroxylamine group attached to a cyclopropylbutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-cyclopropylbutyl)hydroxylamine typically involves the reaction of cyclopropylbutyl halides with hydroxylamine. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, cyclopropylbutyl bromide can be reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

O-(4-cyclopropylbutyl)hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while reduction can produce the corresponding amine.

Mechanism of Action

The mechanism of action of O-(4-cyclopropylbutyl)hydroxylamine involves its interaction with molecular targets such as bacterial ribonucleotide reductase. By inhibiting this enzyme, the compound disrupts DNA synthesis and repair in bacteria, leading to their death . This mechanism makes it a promising candidate for the development of new antibacterial agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(4-cyclopropylbutyl)hydroxylamine is unique due to its cyclopropylbutyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of N-heterocycles and as a potential antibacterial agent.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

O-(4-cyclopropylbutyl)hydroxylamine

InChI

InChI=1S/C7H15NO/c8-9-6-2-1-3-7-4-5-7/h7H,1-6,8H2

InChI Key

GQDBTCXMCNNAQD-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCCCON

Origin of Product

United States

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